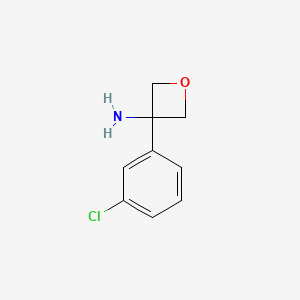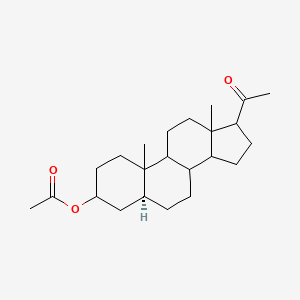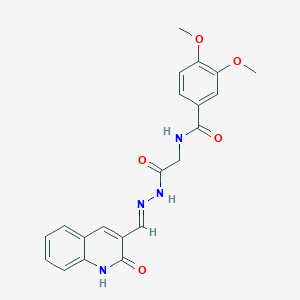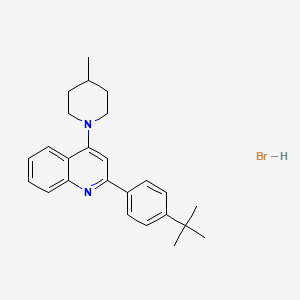
3-(3-Chlorophenyl)-3-oxetanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of a chlorophenyl group attached to an oxetane ring, which is further bonded to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the chlorophenyl group and the amine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzyl chloride with ethylene oxide in the presence of a base can yield the desired oxetane ring. Subsequent amination using ammonia or an amine source completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chlorophenyl)-3-oxetanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the chlorophenyl group or the oxetane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-3-oxetanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be utilized in the production of polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(3-Chlorophenyl)-3-oxetanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group can enhance binding affinity, while the oxetane ring may influence the compound’s stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.
Indole Derivatives: Compounds with similar aromatic structures but different core functionalities.
Triazoles: Another class of compounds with distinct chemical properties and applications.
Uniqueness: 3-(3-Chlorophenyl)-3-oxetanamine is unique due to its combination of the oxetane ring and chlorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
Clave InChI |
RIWUKKHBJOMCEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)


![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)







